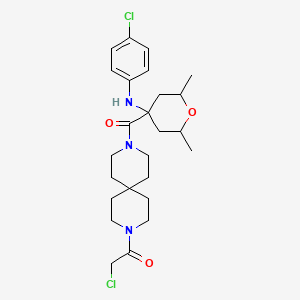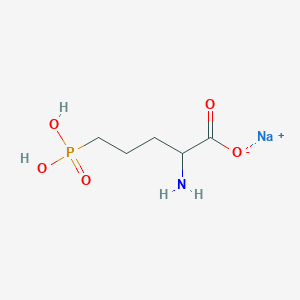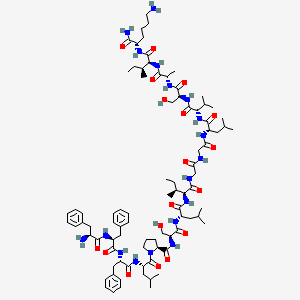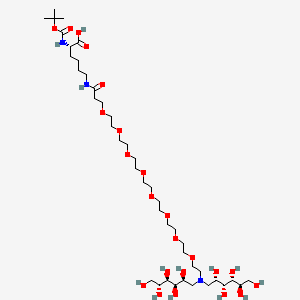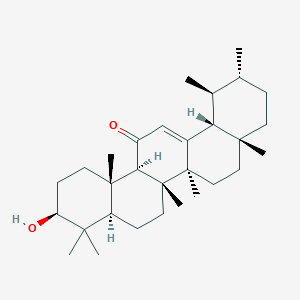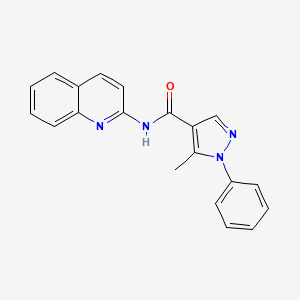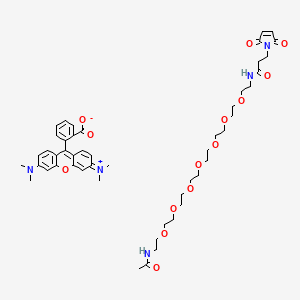
TAMRA-PEG7-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-PEG7-Maleimide is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. It features a maleimide group that can react with thiol groups to form covalent bonds . This compound is widely used in scientific research for its ability to label and track biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
TAMRA-PEG7-Maleimide is synthesized by conjugating TAMRA with a PEG linker and a maleimide group. The maleimide group is introduced to react with thiol groups, forming a stable thioether bond . The synthesis involves the following steps:
Activation of TAMRA: TAMRA is activated by reacting with a suitable activating agent.
PEGylation: The activated TAMRA is then conjugated with a PEG linker.
Maleimide Introduction: Finally, the maleimide group is introduced to the PEGylated TAMRA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG7-Maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group reacts with thiols to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds.
Conditions: The reaction typically occurs in a neutral aqueous solution at room temperature.
Major Products
The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate .
Scientific Research Applications
TAMRA-PEG7-Maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules.
Biology: Employed in the study of protein-protein interactions, enzyme activities, and cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of TAMRA-PEG7-Maleimide involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form a stable thioether bond, allowing the fluorescent dye to label and track biomolecules .
Comparison with Similar Compounds
Similar Compounds
TAMRA-Maleimide: Similar to TAMRA-PEG7-Maleimide but lacks the PEG linker.
FITC-Maleimide: A fluorescent dye with a maleimide group but different spectral properties.
Alexa Fluor 488-Maleimide: Another fluorescent dye with a maleimide group, offering different excitation and emission wavelengths.
Uniqueness
This compound is unique due to its PEG linker, which enhances its solubility and reduces non-specific binding. This makes it particularly useful for applications requiring high specificity and minimal background signal .
Properties
Molecular Formula |
C49H65N5O14 |
|---|---|
Molecular Weight |
948.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C25H43N3O11.C24H22N2O3/c1-22(29)26-5-8-33-10-12-35-14-16-37-18-20-39-21-19-38-17-15-36-13-11-34-9-6-27-23(30)4-7-28-24(31)2-3-25(28)32;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-3H,4-21H2,1H3,(H,26,29)(H,27,30);5-14H,1-4H3 |
InChI Key |
FXYGHBCSNXXQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
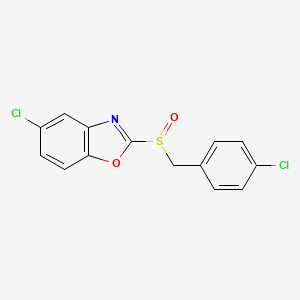

![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
